3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C26H20FN5O3 and its molecular weight is 469.476. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a key structural component of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Compounds with the imidazo[1,2-a]pyridine structure are synthesized via various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The wide range of applications in medicinal chemistry of compounds with the imidazo[1,2-a]pyridine structure suggests that they may interact with multiple biochemical pathways .
Result of Action
Compounds with the imidazo[1,2-a]pyridine structure have been reported to have significant anti-cancer activities .
Action Environment
The synthesis of compounds with the imidazo[1,2-a]pyridine structure involves various chemical reactions , which could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-16-6-5-11-31-15-22(30-23(16)31)17-8-4-9-19(12-17)29-24(33)20-13-28-26(35)32(25(20)34)14-18-7-2-3-10-21(18)27/h2-13,15H,14H2,1H3,(H,28,35)(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDIWFZZWUWYOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CNC(=O)N(C4=O)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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